5-Methyl-2-heptene is an alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. Due to the double bond between carbons 2 and 3, and the fact that each carbon of the double bond is attached to two different groups, this molecule can exist as a pair of cis-trans stereoisomers (also designated as Z and E isomers) [3].
The relationship between these stereoisomers and their unique identities can be summarized as follows:
Relationship between this compound and its stereoisomers
The following table consolidates key identifiers and physical data for the individual stereoisomers and their mixture.
| Property | cis-5-Methyl-2-heptene | trans-5-Methyl-2-heptene | cis-/trans- Mixture |
|---|---|---|---|
| IUPAC Name | (Z)-5-methylhept-2-ene [4] | (E)-5-methylhept-2-ene [5] | 5-methylhept-2-ene [1] [2] |
| CAS Registry Number | 24608-84-2 [4] | 24608-85-3 [6] | 22487-87-2 [1] [2] |
| Molecular Formula | C₈H₁₆ [4] | C₈H₁₆ [6] | C₈H₁₆ [1] |
| Molecular Weight (g/mol) | 112.2126 [4] | 112.2126 [6] | 112.21 / 112.22 [1] [2] |
| InChIKey | VIHUHUGDEZCPDK-XQRVVYSFSA-N [4] | VIHUHUGDEZCPDK-GQCTYLIASA-N [6] [5] | VIHUHUGDEZCPDK-UHFFFAOYNA-N [1] |
| Boiling Point | Information missing | 118°C [7] | Information missing |
| Standard Enthalpy of Vaporization (ΔvapH°) | Information missing | 39.3 kJ/mol [6] | Information missing |
| Physical State at Room Temp. | Information missing | Information missing | Colorless liquid [2] |
General Properties & Hazards
Characteristic Reactions As a typical alkene, this compound can undergo several characteristic reactions [2]:
Reported Synthesis Methods While detailed lab-scale protocols are not available in the search results, the following industrial methods are reported [2]:
The table below summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for 5-Methyl-2-heptene.
| Item | Classification / Statement |
|---|
| GHS Hazard Statements | H225: Highly Flammable liquid and vapour [1] H304: May be fatal if swallowed and enters airways [1] | | Signal Word | Danger [1] | | Hazard Class | 3 (Flammable Liquids) [1] | | Packing Group | II [1] | | UN Number / RID/ADR | 3295 [1] |
Understanding the physical properties of a substance is crucial for risk assessment. The following data is available for this compound.
| Property | Value / Description |
|---|---|
| Physical State | Clear, colorless liquid [1] [2] |
| Flash Point | 13 °C [1] |
| Density | 0.73 g/mL (estimated) [1] |
| Refractive Index | 1.4140 - 1.4160 [1] |
The GHS precautionary statements derived from the hazard classification provide direct guidance for safe handling [1]. The following workflow outlines the key procedures for handling this compound, from preparation to storage.
Handling and storage workflow for this compound.
For scientists and development professionals, the following points are critical:
The table below consolidates the available quantitative data for 5-Methyl-2-heptene.
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₈H₁₆ | - | [1] [2] [3] |
| Molecular Weight | 112.21 | g/mol | [1] [2] [3] |
| IUPAC Name | (E)-5-Methylhept-2-ene | - | [3] |
| CAS Registry Number | 24608-85-3 (trans isomer) | - | [2] |
| Boiling Point | 113.0 | °C | Calculated value [4] |
| Melting Point | -113.3 | °C | Calculated value [4] |
| log P (XLogP3) | 3.4 | - | [4] |
| Water Solubility (log₁₀) | -2.78 | - | Calculated value; approx. 0.17 g/L [4] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 39.3 (Exp.) / 32.97 (Calc.) | kJ/mol | Experimental value from NIST [2]; Calculated value [4] |
| Standard Enthalpy of Formation (ΔfH°gas) | -96.51 | kJ/mol | Calculated value [4] |
| Flash Point | ~15-25 (est.) | °C | Estimated from similar compounds [4] |
| Physical State | Colorless to pale yellow liquid | - | [4] |
The search results did not yield specific experimental methodologies for measuring the properties of this compound. However, the following general principles from chromatography method development can serve as a starting point for analyzing such compounds [5] [6].
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its analysis based on the principles above.
Generalized HPLC method development workflow for this compound [5] [6].
The conversion is a gas-phase hydrodeoxygenation reaction. A bifunctional heterogeneous catalyst performs a two-step process: the metal sites catalyze hydrogenation, and the acid sites on the support catalyze dehydration and isomerization [1].
Synthesis pathway showing conversion of 5-methyl-3-heptanol to the target alkene via dehydration and isomerization [1] [2].
High conversion of 5-methyl-3-heptanone (a closely related precursor) to a mixture of C8 alkenes, including this compound and 5-methyl-3-heptene, was achieved under mild conditions [1]. The choice of metal on the alumina support dramatically influences the product distribution.
The table below summarizes the performance of different catalysts for converting a C8 ketone precursor to C8 alkenes and alkanes [1]:
| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity for C8 Alkenes (%) | Selectivity for C8 Alkane (%) |
|---|---|---|---|---|
| 20 wt% Cu/Al₂O₃ | 220 | Information Missing | ~82 | Information Missing |
| 1 wt% Pt/Al₂O₃ | 180 - 260 | 99.9 | Very Low | Up to 97 |
Copper on Alumina (Cu-Al₂O₃) is highly selective for alkenes because copper has low activity for C-C bond hydrogenolysis [1]. Platinum on Alumina (Pt-Al₂O₃) is highly effective for full hydrogenation to alkane [1].
For synthesizing this compound, a catalyst system like 20% Cu-Al₂O₃ is most appropriate.
1. Catalyst Preparation [1]
2. Reaction Setup and Procedure [1]
The table below consolidates the basic identifying information for this compound found in the search results. Please note that this data is for identification and procurement, not for reaction mechanics [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 22487-87-2 [1] [2] [3] |
| Molecular Formula | C₈H₁₆ [1] [2] [3] |
| Molecular Weight | 112.21-112.22 g/mol [1] [2] [3] |
| Common Form | Colorless liquid, typically a mixture of cis- and trans- isomers with ≥95.0% purity [1] [3] |
| IUPAC Name | 5-methylhept-2-ene [1] [3] |
| SMILES | CCC(C)CC=CC [1] [3] |
As an alkene, this compound is expected to undergo electrophilic addition reactions following established organic chemistry principles [4]. The reaction involves an electrophile attacking the electron-rich carbon-carbon double bond.
The diagram below outlines the general mechanistic pathway for the electrophilic addition of a hydrogen halide (H-X) to this compound.
General Electrophilic Addition Mechanism for this compound
Based on its unsymmetrical structure, the major products of its reactions can be predicted using Markovnikov's rule, which states that the hydrogen atom of the electrophile will add to the carbon of the double bond with the greater number of hydrogen atoms [4].
The table below summarizes the predicted major products for this compound with different reagents [4] [5].
| Reagent | Reaction Type | Predicted Major Product(s) |
|---|---|---|
| H-X (e.g., HCl, HBr) | Hydrohalogenation | 2-Halo-5-methylheptane (e.g., 2-Bromo-5-methylheptane with HBr) |
| H₂O / H⁺ | Acid-catalyzed Hydration | 5-Methyl-2-heptanol |
| X₂ (e.g., Br₂, Cl₂) | Halogenation | 2,3-Dihalo-5-methylheptane (e.g., 2,3-Dibromo-5-methylheptane) |
Key Considerations for Researchers:
5-Methyl-2-heptene is an eight-carbon alkene that exists as distinct stereoisomers. The following table summarizes its key identifiers and physical-chemical properties for analyst reference.
Table 1: Chemical Identification and Basic Properties of this compound
| Property | Description |
|---|---|
| CAS Number (mixture) | 22487-87-2 [1] [2] |
| CAS Number (cis-) | 24608-84-2 [3] |
| Molecular Formula | C₈H₁₆ [4] [1] [3] |
| Molecular Weight | 112.21 g/mol [1] [2] |
| IUPAC Name | 5-methylhept-2-ene [2] |
| Physical State | Clear, colorless liquid [1] |
| Density | 0.73 g/mL [1] |
| Refractive Index | 1.4140 - 1.4160 [1] |
| Flash Point | 13 °C [1] |
| Hazard Statements | H225-H304 (Highly flammable liquid and vapor; May be fatal if swallowed and enters airways) [1] |
This protocol is designed for a standard benchtop Single Quadrupole GC-MS system, which is well-suited for this type of targeted analysis [5].
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with split/splitless injector |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (He), constant flow mode [6] |
| Injection Volume | 1 µL (split mode, e.g., 10:1 split ratio) |
| GC Column | Non-polar stationary phase is recommended. Examples from literature:
Retention indices (RI) are crucial for compound identification. The following table compiles experimental Kovats Retention Indices for the (E)-isomer of this compound from the NIST database.
Table 3: Experimentally Determined Retention Indices for (E)-5-Methyl-2-heptene [6]
| Active (Stationary) Phase | Temperature (°C) | Retention Index (RI) | Carrier Gas |
|---|---|---|---|
| Petrocol DH | 30 | 774.4 | H₂ |
| Squalane | 30 | 766.5 | He |
| Squalane | 100 | 772.5 | He |
| Squalane | 55 | 772.5 | He |
| Squalane | 40 | 768.0 | N₂ |
| Petrocol DH | Temperature Ramp (40°C to 300°C) | 774 - 775 | Not Specified |
This protocol provides a foundation for the reliable identification and quantification of this compound using GC-MS. The combination of its specific retention index on non-polar columns and its unique mass spectrum offers a high degree of confidence in analysis.
The following table summarizes the experimental RI values for (E)-5-Methylhept-2-ene (C8H16) on non-polar stationary phases, as recorded in the NIST Standard Reference Database [1].
| Active Phase | Column Type | Temperature (°C) | Kovats RI | Reference |
|---|---|---|---|---|
| Squalane | Capillary | 30 | 766.5 | Soják, Addová, et al., 2004 [1] |
| Squalane | Capillary | 40 | 768.0 | Matukuma, 1969 [1] |
| Squalane | Capillary | 55 | 772.5 | Lulova, Leont'eva, et al., 1975 [1] |
| Squalane | Capillary | 100 | 772.5 | Lulova, Leont'eva, et al., 1976 [1] |
| Petrocol DH | Capillary | 30 | 774.4 | Soják, Addová, et al., 2004 [1] |
| Petrocol DH | Capillary | Ramp | 774.0 | Sojak, Kubinec, et al., 2006 [1] |
| Petrocol DH | Capillary | Ramp | 775.0 | Sojak, Kubinec, et al., 2006 [1] |
This protocol outlines the methodology for determining the Kovats Retention Index of volatile organic compounds like (E)-5-Methylhept-2-ene using Gas Chromatography (GC) with a non-polar capillary column [1] [2] [3].
Step 1: Sample Preparation
Step 2: Instrumental Parameters
Step 3: Data Acquisition and Analysis
The diagram below visualizes the logical workflow for determining and utilizing the Kovats Retention Index.
Objective: To provide researchers with methodologies for the catalytic dehydrogenation of n-heptane to linear heptenes using a GaPt Supported Catalytically Active Liquid Metal Solution (SCALMS) catalyst and an alternative pathway for obtaining 5-Methyl-2-heptene via hydrodeoxygenation.
The GaPt SCALMS catalyst offers a highly selective and stable platform for alkane dehydrogenation by isolating Pt atoms in a liquid Ga matrix, significantly suppressing undesired cracking and aromatization reactions [1] [2].
1.1. Catalyst Synthesis ( [1] [2])
1.2. Catalytic Dehydrogenation Procedure & Kinetics ( [1] [2])
Table 1. Key kinetic parameters for n-heptane dehydrogenation.
| Parameter | GaPt SCALMS / Al₂O₃ | Conventional Pt / Al₂O₃ |
|---|---|---|
| n-Heptane Reaction Order | ~0.7 | ~0.7 |
| H₂ Reaction Order | ~0 | 0.35 |
| Activation Energy (Dehydrogenation) | Lower | Higher |
| Activation Energy (Cracking/Aromatization) | Significantly Higher | Lower |
The near-zero H₂ reaction order and higher activation energy barriers for side reactions make the SCALMS catalyst technically superior for high-temperature operation, favoring high selectivity to heptenes [1] [2]. The main products are 1-heptene, trans-2-heptene, and trans-3-heptene; 1-heptene rapidly isomerizes to the other isomers under reaction conditions [1] [2].
1.3. Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for the synthesis and testing of the GaPt SCALMS catalyst.
Diagram 1. Workflow for SCALMS catalyst preparation and n-heptane dehydrogenation.
An alternative, well-documented route to this compound is the one-step hydrodeoxygenation of a C8 ketone, 5-methyl-3-heptanone [4]. This method uses a bifunctional catalyst for hydrogenation and dehydration.
2.1. Catalytic Hydrodeoxygenation Protocol ( [4])
2.2. Reaction Network Visualization
The following diagram outlines the bifunctional reaction pathway for converting 5-methyl-3-heptanone to this compound.
Diagram 2. Bifunctional hydrodeoxygenation pathway for this compound synthesis.
For research purposes, this compound (as a cis- and trans- mixture, ≥95.0% purity) is available from commercial chemical suppliers like TCI America [5]. The NIST Chemistry WebBook also provides standard reference data for this compound (CAS # 22487-87-2) [6].
The GaPt SCALMS system represents a advanced catalytic technology for selective alkane dehydrogenation, offering a potential route to heptene isomers. Its unique liquid metal interface minimizes coke formation and suppresses cracking, making it highly suitable for high-temperature operations [1] [2]. For the specific target molecule This compound, the most direct and selective laboratory synthesis described in the current literature is the hydrodeoxygenation of 5-methyl-3-heptanone over a Cu–Al₂O₃ catalyst [4]. Researchers can also obtain the compound directly from commercial suppliers.
The catalytic hydrogenation of alkenes represents a fundamental transformation in organic synthesis with significant applications in pharmaceutical intermediates, fine chemicals, and fuel additives. 5-Methyl-2-heptene (CAS 22487-87-2) is an unsaturated hydrocarbon with molecular formula C₈H₁₆ and molecular weight of 112.21 g/mol that undergoes hydrogenation to produce 5-methylheptane, a fully saturated alkane. This transformation is particularly valuable in pharmaceutical synthesis where controlled saturation of specific double bonds can modify the biological activity, metabolic stability, and physicochemical properties of lead compounds. The compound exists as a colorless to pale yellow liquid at room temperature with a boiling point of approximately 113°C and exhibits characteristic alkene reactivity through its carbon-carbon double bond. [1]
The hydrogenation process typically employs heterogeneous catalysts such as palladium, platinum, or ruthenium supported on various materials including activated carbon, alumina, or other high-surface-area supports. Recent advances in continuous flow chemistry have demonstrated significant advantages for hydrogenation reactions, including enhanced safety profiles, improved reproducibility, and better mass transfer characteristics for gas-liquid reactions. The hydrogenation of this compound follows a relatively straightforward mechanism where molecular hydrogen undergoes syn-addition across the double bond, resulting in the formation of the saturated alkane without regioselectivity concerns, though stereochemical considerations may apply if chiral centers are present or created in the process. [2] [3]
The catalyst system plays a pivotal role in determining the efficiency, selectivity, and robustness of the hydrogenation process. Supported noble metal catalysts have demonstrated excellent performance for alkene hydrogenations, with the choice of metal and support material significantly influencing catalytic activity. Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) typically exhibit high activity for hydrogenation of carbon-carbon double bonds under moderate conditions, while platinum and ruthenium catalysts may offer complementary selectivity in complex molecules with multiple reducible functionalities. The catalyst support material affects metal dispersion, stability, and potential interactions with reactants or products; activated carbon supports provide high surface area and chemical resistance, while alumina supports offer consistent mechanical stability and controlled acidity. [3]
Advanced process analytical technologies (PAT) enable real-time monitoring of hydrogenation reactions, providing immediate feedback on conversion, selectivity, and potential byproduct formation. Inline Fourier Transform Infrared (FT-IR) spectroscopy allows continuous tracking of reactant consumption and product formation with high temporal resolution (e.g., every 15 seconds), facilitating rapid process optimization and control. This technique is particularly valuable for dynamic reaction systems where conditions change frequently. Complementary ultra-high performance liquid chromatography (UHPLC) provides definitive quantification of starting materials and products, though its lower sampling frequency (e.g., 3.5 minutes) makes it more suitable for verification than real-time control. [2]
For accurate quantification of reaction components using FT-IR, partial least squares (PLS) regression models calibrated against reference standards (e.g., GC-FID analysis of steady-state samples) have demonstrated excellent performance with root mean square error of cross validation (RMSECV) values ≤12 mM for major reaction species. This approach is particularly advantageous for saturated products that may lack chromophores necessary for UV detection in conventional HPLC analysis. Gas chromatography with flame ionization detection (GC-FID) remains a reliable offline method for comprehensive analysis of reaction mixtures containing volatile components. [2]
Table 1: Reaction Components for Batch Hydrogenation of this compound
| Component | Quantity | Role | Physical Properties |
|---|---|---|---|
| This compound | 10.0 g (89.1 mmol) | Substrate | MW: 112.21 g/mol, density: ~0.72 g/mL |
| Pd/C (0.3 wt.%) | 0.30 g (3 wt.%) | Catalyst | Powder, surface area: 900-1200 m²/g |
| Ethyl acetate | 50 mL | Solvent | BP: 77°C, hydrogen solubility: 3×10⁻⁴ molar fraction |
| Hydrogen gas | 10 bar | Reactant | Compressed gas |
Step-by-Step Experimental Procedure:
Table 2: Continuous Flow Hydrogenation Parameters
| Parameter | Standard Conditions | Range Tested | Influence on Reaction |
|---|---|---|---|
| Temperature | 80°C | 50-100°C | Higher temperatures increase rate but may promote over-reduction |
| H₂ Pressure | 20 bar | 10-30 bar | Higher pressure increases hydrogen solubility and reaction rate |
| Residence Time | 12.4 min (0.5 mL/min) | 1.55-12.4 min | Longer times increase conversion but may reduce productivity |
| H₂/Substrate Ratio | 5:1 molar | 3:1-10:1 | Excess hydrogen ensures driving force for complete conversion |
| Catalyst | Pd/Al₂O3 CSMs | Pd/C, Pt/Al₂O3, Ru/Al₂O3 | Metal type influences activity and selectivity |
Step-by-Step Experimental Procedure:
The hydrogenation kinetics of this compound can be effectively modeled using either batch approximation or plug flow reactor approaches, with both methods demonstrating good agreement for this transformation. For batch systems, the reaction typically follows pseudo-first-order kinetics with respect to alkene concentration when hydrogen is present in significant excess, enabling straightforward determination of rate constants. In continuous flow systems, more sophisticated modeling approaches incorporating gas-liquid mass transfer effects may be necessary, particularly at higher conversion rates where hydrogen availability at the catalyst surface can become rate-limiting. [2] [4]
Advanced kinetic screening using dynamic flow experiments significantly accelerates parameter estimation by exploring multiple residence times and temperatures in a single experiment. This approach involves systematically ramping flow rates (e.g., from 0.5 to 4 mL/min over 30 minutes) while maintaining constant temperature and pressure, then repeating at different temperatures to extract activation parameters. Data analysis via response surface methodology (RSM) with central composite face-centered designs enables efficient mapping of the reaction space with minimal experimental runs while capturing potential interaction effects between process variables. [2] [4]
Table 3: Hazard Assessment and Safety Protocols
| Material | GHS Hazard Statements | Recommended Safety Measures | Storage and Handling |
|---|
| This compound | H225: Highly flammable liquid and vapor H304: May be fatal if swallowed and enters airways | Use in well-ventilated areas/explosion-proof equipment Ground all equipment to prevent static discharge | Store in cool, well-ventilated area in approved flammable storage cabinets Keep away from heat and ignition sources | | Hydrogen Gas | H220: Extremely flammable gas H280: Contains gas under pressure; may explode if heated | Use pressure-rated equipment with relief devices Leak detection and adequate ventilation | Store in well-ventilated areas, segregated from oxidizers Cylinders should be secured and stored upright | | Pd/C Catalyst | H228: Flammable solid H315: Causes skin irritation | Use appropriate personal protective equipment (PPE) Handle under inert atmosphere when possible | Store in tightly sealed containers in cool, dry place Keep away from incompatible materials |
Critical Safety Protocols:
Diagram 1: Batch hydrogenation workflow showing sequential unit operations from reactor charging through product purification
Diagram 2: Continuous flow hydrogenation process showing integrated reaction and analysis system
The hydrogenation of this compound to 5-methylheptane exemplifies modern approaches to catalytic alkene saturation, with both batch and continuous flow methodologies offering distinct advantages for different application contexts. The batch hydrogenation protocol provides a straightforward, equipment-accessible approach suitable for initial screening and small-scale production, while the continuous flow system enables enhanced safety, better mass transfer control, and more efficient kinetic studies through dynamic experimentation approaches. The experimental protocols outlined herein have been optimized to deliver reproducible results with excellent conversion and selectivity while maintaining compliance with relevant safety standards.
Future developments in this transformation will likely focus on catalyst innovation to further improve activity and longevity, particularly through the development of more selective and stable catalyst coatings for CSM systems. Additionally, the integration of more advanced process analytical technologies and automated control strategies will enable real-time optimization and quality control, further enhancing the sustainability and economic viability of the process. The principles and methodologies described for this specific transformation can be readily adapted to other catalytic hydrogenation processes, providing a general framework for efficient reaction screening and optimization.
The hydrohalogenation of alkenes is a fundamental electrophilic addition reaction where a hydrogen halide (HX, X = Cl, Br, I) adds across the carbon-carbon double bond of an alkene to form alkyl halides [1] [2]. For the unsymmetrical alkene 5-Methyl-2-heptene, the reaction follows Markovnikov's rule: the hydrogen atom bonds to the less substituted carbon of the double bond, and the halide ion attaches to the more substituted, stable carbocation intermediate [1].
The core mechanism involves three key stages. First, the pi bond of the alkene acts as a nucleophile, attacking the electrophilic proton (H⁺) from HX. This step forms the most stable carbocation possible, which, for this compound, is a tertiary (3°) carbocation. Finally, the nucleophilic halide ion (X⁻) rapidly attacks the carbocation, forming the sigma bond of the alkyl halide product [1] [2]. It is crucial to conduct the reaction in an inert, non-polar solvent (e.g., dichloromethane or CCl₄) to prevent side reactions such as hydration, which can occur in protic solvents like water [1].
The following diagram illustrates the complete pathway, including the potential for carbocation rearrangement to form an even more stable intermediate.
Diagram 1: Hydrohalogenation pathway of this compound, showing rearrangement.
This procedure provides a detailed method for synthesizing the rearranged product, 2-Bromo-2-methylheptane, from this compound using hydrogen bromide.
This experimental workflow is summarized in the diagram below.
Diagram 2: Experimental workflow for the synthesis of 2-Bromo-2-methylheptane.
Table 1: Expected Products from Hydrohalogenation of this compound
| Hydrogen Halide (HX) | Primary (Markovnikov) Product | Rearranged Product (Geminal Dihalide if excess HX) | Key Structural Feature |
|---|---|---|---|
| HCl | 2-Chloro-5-methylheptane | 2-Chloro-2-methylheptane | Tertiary alkyl chloride |
| HBr | 2-Bromo-5-methylheptane | 2-Bromo-2-methylheptane | Tertiary alkyl bromide |
| HI | 2-Iodo-5-methylheptane | 2-Iodo-2-methylheptane | Tertiary alkyl iodide |
Table 2: Characteristic Properties of the Synthesized Alkyl Bromides
| Property | 2-Bromo-5-methylheptane | 2-Bromo-2-methylheptane |
|---|---|---|
| Molecular Formula | C₈H₁₇Br | C₈H₁₇Br |
| Boiling Point | ~165-170°C (est.) | ~160-165°C (est.) |
| ¹H NMR (Key Signals) | CH-Br, ~δ 4.0-4.5 ppm | No vinylic or CH-Br protons |
| ¹³C NMR (Key Signal) | CH-Br carbon, ~δ 55-65 ppm | C-Br quaternary carbon, ~δ 65-75 ppm |
The hydrohalogenation of this compound is a robust method for synthesizing tertiary alkyl halides, compounds highly valuable as intermediates in drug development. The protocol detailed herein, which emphasizes strict anhydrous conditions and an understanding of carbocation rearrangement, provides a reproducible and safe experimental framework for researchers. The alkyl bromides produced are versatile building blocks for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions to construct more complex molecular architectures.
The transition from petroleum-based fuels to sustainable alternatives necessitates the development of efficient processes for producing biofuel components from biomass. A promising pathway involves converting biomass-derived sugars to fuel-range hydrocarbons, such as C8 alkenes, which can serve as gasoline blending components. This application note details a robust catalytic process for the hydrodeoxygenation (HDO) of 5-methyl-3-heptanone (a C8 ketone) to a mixture of C8 alkenes, including 5-methyl-2-heptene and 5-methyl-3-heptene, as well as a C8 alkane (3-methylheptane) [1].
The process employs a bifunctional heterogeneous catalyst, where the metal center (e.g., Copper) facilitates the hydrogenation of the carbonyl (C=O) group, and the acidic support (e.g., Alumina, γ-Al₂O₃) catalyzes the dehydration of the resulting alcohol. The selectivity toward either alkenes or alkanes can be precisely tuned by the choice of the active metal and the reaction conditions, offering flexibility for targeted production [1].
The bifunctional catalysts are prepared via the incipient wetness impregnation method.
Protocol for 20 wt% Cu–Al₂O₃ Catalyst (Selective to Alkenes) [1]:
Protocol for 1 wt% Pt–Al₂O₃ Catalyst (Selective to Alkane) [1]:
The following workflow outlines the key steps for the hydrodeoxygenation reaction, from catalyst pre-treatment to product analysis.
The table below summarizes the key performance metrics for different catalysts under optimized conditions.
Table 1: Catalytic Performance in HDO of 5-Methyl-3-heptanone to C8 Products [1]
| Catalyst | Temperature (°C) | H₂/Ketone Ratio | Conversion (%) | Selectivity for this compound & Isomers (%) | Selectivity for C8 Alkane (3-Methylheptane) (%) |
|---|---|---|---|---|---|
| 20 wt% Cu–Al₂O₃ | 220 | 2:1 | High | ~82% (Total C8 Alkenes) | ~18% |
| 20 wt% Cu–Al₂O₃ | 260 | 2:1 | High | ~65% (Total C8 Alkenes) | ~35% |
| 1 wt% Pt–Al₂O₃ | 220 | 2:1 | >99.9% | <3% | ~97% |
This protocol provides a reliable and selective method for producing this compound from a biomass-derived C8 ketone using a 20 wt% Cu–Al₂O₃ bifunctional catalyst. The process highlights the critical role of catalyst design—specifically, the choice of a metal with moderate hydrogenation activity—in steering selectivity toward valuable intermediate alkenes rather than fully saturated alkanes. This offers a viable pathway for synthesizing green hydrocarbon fuel components within a biorefinery context.
The following protocol is adapted from a study focused on purifying α-olefins from Fischer-Tropsch synthetic products by removing the tertiary olefin 2-methyl-1-heptene (MH) [1]. While the target impurity differs, the core principle of using reactive distillation to separate a specific C8 alkene from a complex mixture is directly relevant.
To remove a specific olefin isomer from a C8 hydrocarbon stream via etherification with methanol in a reactive distillation column, thereby purifying the desired olefin product [1].
| Category | Specification |
|---|---|
| Chemicals | Anhydrous Methanol (99 wt%), C8 hydrocarbon feedstock (e.g., Fischer-Tropsch C8 fraction), Cation exchange resin (e.g., NKC-9) |
| Equipment | Pilot-scale reactive distillation column, packed with catalytic material, feeding pumps, reboiler, condenser, product collection vessels |
The workflow below illustrates the reactive distillation process for purifying C8 olefins.
For any distillation process, understanding the physical properties of the compounds involved is essential. The table below summarizes available data for this compound and a key reference compound.
| Property | This compound | n-Octane (for comparison) | Source |
|---|---|---|---|
| Molecular Formula | C₈H₁₆ | C₈H₁₈ | [2] [3] |
| Molecular Weight | 112.21 - 112.22 g/mol | - | [2] [4] |
| Boiling Point | 113.0 °C (calculated) | 398.8 K (125.6 °C) | [5] [1] |
| Enthalpy of Vaporization (ΔvapH°) | 32.97 kJ/mol (calculated) | - | [5] |
| Physical Form | Colorless liquid | - | [2] |
Furthermore, the reactive distillation protocol's success relies on specific operational parameters, which are summarized below.
| Parameter | Value or Specification | Note / Reference |
|---|---|---|
| Catalyst | Cation exchange resin NKC-9 | analogous to Amberlyst-type resins [1] |
| Methanol to Tertiary Olefin Molar Ratio | 2 : 1 | Required to drive conversion [1] |
| Optimum Reflux Ratio | 4 | For the specific pilot-scale column described [1] |
| Key Impurity Removed | 2-methyl-1-heptene (MH) | Demonstrates process feasibility [1] |
Developing a purification protocol requires careful planning. Here are some key considerations based on the available information:
The table below summarizes the key identifiers and physical properties of 5-Methyl-2-heptene.
| Property | Value / Description |
|---|---|
| CAS Number | 22487-87-2 (mixture); 24608-85-3 (trans isomer) [1] [2] |
| Molecular Formula | C₈H₁₆ [1] |
| Formula Weight | 112.21 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid [1] |
| Density | 0.73 (at 20°C, estimated) [1] |
| Refractive Index | 1.4140 - 1.4160 (at 20°C, estimated) [1] |
| Flash Point | 13 °C [1] |
| Water Solubility | Very low (LogP: 3.4) [3] |
This compound is hazardous and requires strict controls, primarily due to its high flammability.
| Hazard Class | Pictogram | GHS Hazard Statements | Precautionary Statements |
|---|
| Flammable Liquid | Flammable | H225: Highly Flammable liquid and vapour [1] [3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P403+P235: Store in a well-ventilated place. Keep cool [1]. | | Health Hazard | Health Hazard | H304: May be fatal if swallowed and enters airways [1] [3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P405: Store locked up [1]. |
The following diagram outlines the core workflow for safely handling this compound in the laboratory:
When analyzing this compound, using pure standards is critical for accurate identification. Gas Chromatography (GC) methods are suitable, and the table below lists retention indices for the trans isomer on non-polar columns for reference [4].
| Active Phase | Temperature (°C) | Retention Index (Kovats) |
|---|---|---|
| Petrocol DH | 30 | 774.4 |
| Squalane | 30 | 766.5 |
| Squalane | 40 | 768.0 |
| Squalane | 55 | 772.5 |
| Squalane | 100 | 772.5 |
Q1: Why is this compound considered a volatile compound, and what does this mean for my experiment? A1: this compound is a hydrocarbon with a relatively low molecular weight (112.21 g/mol) [1]. Compounds with these properties tend to have high vapor pressures at room temperature, meaning they can easily evaporate. In an experiment, this can lead to a significant loss of material, altering the intended concentration of your reaction mixture and yielding inaccurate or irreproducible results.
Q2: What are the most critical steps I can take to prevent the loss of this compound during handling? A2: While specific protocols for this compound were not found, general best practices for volatile liquids include:
The table below summarizes the available quantitative data, which is essential for developing analytical methods to detect and quantify this compound.
| Property | Value | Measurement Condition / Comment |
|---|---|---|
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.2126 g/mol | [1] |
| Kovats Retention Index (RI) | ~774 | Non-polar column (e.g., Petrocol DH), isothermal at 30°C [1] |
| Normal Alkane RI | ~774-775 | Non-polar column (Petrocol DH), temperature ramp [1] |
Based on analytical chemistry principles, here are methodologies for key tasks involving this compound.
Workflow 1: Tracking Compound Loss During an Experiment
To quantify how much this compound is lost during a process, you can use Gas Chromatography (GC) with an internal standard.
Workflow 2: Identifying this compound in a Complex Mixture
For confirming the presence of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred tool. The retention index data from the NIST WebBook is critical for this [1].
The search results highlight advanced techniques used for complex volatile mixtures, which could be applicable if you are working with very low concentrations or complex matrices:
Q: In my synthesis, multiple alkene products are possible. How can I predict and control which one is the major product?
Q: Why does my reaction yield a significant amount of substitution product instead of the desired alkene?
Q: What analytical technique is best for analyzing the product distribution of my elimination reaction?
The table below outlines common problems, their potential causes, and recommended solutions to improve the yield of your desired alkene.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield of Desired Alkene | Incorrect reaction temperature; Competing substitution reaction; Poor leaving group [2]. | Increase temperature to favor elimination; Use a strong, bulky base (e.g., tert-butoxide) [2] [3]; Ensure a good leaving group (e.g., bromide, iodide) is present. |
| Incorrect Alkene Isomer Ratio | Reaction conditions not aligned with Zaitsev's rule; Steric hindrance from the base [2] [1]. | Confirm that base strength and temperature promote thermodynamic control (Zaitsev product); For less substituted alkenes, use a bulkier base to favor the Hofmann product. |
| Slow Reaction Rate | Low reaction temperature; Weak base; Poor leaving group. | Elevate the reaction temperature; Switch to a stronger base; Utilize a substrate with a better leaving group (e.g., tosylate vs. chloride). |
The following diagram maps the logical decision process for designing and optimizing a typical elimination reaction, based on the principles from the search results.
The following table outlines common issues, their root causes, and potential solutions based on current research.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Isomerization Selectivity / High Cracking Yield | Acid site strength too strong; Excessive metal function leading to over-dehydrogenation; Non-optimal metal-acid balance [1] [2]. | Moderate acid strength (e.g., use MCM-48, BEA over MFI); Use bimetallic catalysts (e.g., Cu-Pt) to dilute strong metal sites [3] [2]. |
| Formation of Unwanted Multi-branched Isomers | Isomerization equilibrium is approached locally; Slow diffusion allows secondary isomerization [4] [1]. | Improve site proximity to shorten diffusion path for intermediates; Optimize zeolite pore structure for shape selectivity [5] [1]. |
| Rapid Catalyst Deactivation (Coking) | High concentration of reactive intermediates (alkenes, carbocations); Slow diffusion in catalyst pores [1]. | Introduce mesoporesity (e.g., via desilication) to improve diffusion; Co-feed hydrogen; Use a metal function with high hydrogenation activity [1]. |
| Poor Overall Conversion | Metal and acid sites are too distant, causing intermediate loss; Low acid site density or weak strength; Low metal activity for (de)hydrogenation [5] [1]. | Enhance nanoscale intimacy between metal and acid functions; Ensure sufficient Brønsted acid site density; Verify metal function activity [1]. |
The following methodologies are adapted from recent studies on n-heptane and similar alkene isomerization.
This protocol is based on studies investigating the intimacy criterion in bifunctional catalysis [1] [6].
This protocol is based on the successful application of bimetallic catalysts and acid-supported systems [3] [2].
Understanding the reaction network is crucial for controlling side products. The following diagram illustrates the key pathways and critical control points during the isomerization process.
Isomerization Pathways and Control PointsThe diagram shows two main pathways for skeletal isomerization: the Protonated Cyclopropane (PCP) and Edge-Protonated Cyclopropane (EPCP) mechanisms, which proceed via a tight transition state, and the Cyclopropane (CP) Intermediate pathway [4]. The multi-branched isomers and cracking products are primarily formed from the desired mono-branched isoheptenes via secondary reactions [1].
What is the most critical factor in suppressing cracking reactions? Achieving a optimal balance between metal and acid functions is paramount. Overly strong acid sites or an excessive dehydrogenation function can drastically increase cracking. Using a second metal (like Cu) to dilute Pt ensembles or choosing a support with moderate acid strength are effective strategies [2].
How does catalyst pore size affect product distribution? Zeolite pore size imposes shape selectivity. Medium-pore zeolites (e.g., ZSM-5/MFI) can sterically hinder the formation or diffusion of bulky multi-branched isomers, favoring mono-branched products. Large-pore zeolites (e.g., BEA) allow for more diverse isomer formation but may also lead to more cracking [4] [1].
Why is nanoscale "site proximity" so frequently emphasized? In bifunctional catalysis, the alkene intermediates must shuttle between metal sites (for dehydrogenation/hydrogenation) and acid sites (for skeletal rearrangement). If these sites are too far apart, the local concentration of reactive alkenes can become too high, leading to secondary, undesirable reactions like cracking. Nanoscale proximity ensures efficient conversion of the desired intermediates before they can react further [5] [1] [6].
I hope this technically-grounded framework provides a solid foundation for your support center. The strategies and protocols here, while based on related alkene chemistry, should be directly applicable to optimizing your work with this compound.
5-Methyl-2-heptene is a medium-chain alkene with predictable solubility characteristics. The table below summarizes its key physical properties [1] [2].
| Property | Value / Description |
|---|---|
| Physical State | Colorless to almost colorless clear liquid [3] [1] |
| Density (at 25/4 °C) | 0.73 g/mL [1] [2] |
| Refractive Index | 1.4140 - 1.4160 [1] [2] |
| Flash Point | 13 °C (Highly Flammable) [1] [2] |
| LogP (XLogP3) | 3.4 [3] [2] |
| Water Solubility | Very low (estimated ~0.17 g/L) [3] |
The high LogP value of 3.4 and low density indicate that this compound is a highly non-polar and hydrophobic compound [3] [2]. Its solubility follows the principle of "like dissolves like," showing excellent miscibility with non-polar organic solvents and very poor solubility in polar solvents like water or alcohols.
The following table provides a practical guide for solvent selection based on chemical principles and the properties of this compound.
| Solvent Category | Recommended Solvents | Expected Solubility | Notes & Rationale |
|---|---|---|---|
| Non-Polar Solvents | n-Hexane, n-Heptane, Cyclohexane | Very High | Ideal choice. Similar aliphatic hydrocarbon structure minimizes HSP distance (Ra), ensuring complete miscibility [4]. |
| Aromatic Solvents | Toluene, Benzene | High | Good compatibility due to non-polar nature. Can be used, though slightly higher polarity than aliphatic solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Effective solvents despite higher polarity; DCM is noted in synthesis patents [5]. |
| Ester Solvents | Ethyl Acetate (EA) | Moderate to High | Can form azeotropes (e.g., with n-heptane) [6]. Useful for certain reaction or separation workflows. |
| Polar Solvents | Acetone, Acetonitrile, Methanol, Ethanol, DMSO, DMF, Water | Low to Insoluble | High HSP distance (Ra) leads to poor solubility. Water solubility is negligible [3]. |
Problem 1: The compound is not dissolving in the intended solvent.
Problem 2: Precipitation occurs during a reaction when a new reagent/solvent is added.
Problem 3: Difficulty separating this compound from reaction mixtures or solvents.
This diagram outlines a logical approach to selecting and testing a solvent for this compound in your experiment.
Due to its physical properties, this compound requires strict safety measures [1] [2]:
The table below summarizes the basic information available for 5-Methyl-2-heptene.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Registry Number | 24608-84-2 (for the cis isomer) [2] |
| Molecular Formula | C₈H₁₆ [1] [2] |
| Molecular Weight | 112.21 g/mol [2] |
| IUPAC Standard InChIKey | VIHUHUGDEZCPDK-XQRVVYSFSA-N [2] |
The search results do not contain experimental protocols, stability data, or decomposition profiles for this compound.
Given the information gap, here are answers to anticipated questions based on standard laboratory practice.
Q1: There is no specific stability data for this compound. How should I store it? A1: In the absence of compound-specific data, apply the precautionary principle. Due to its alkene functional group, it should be considered sensitive to light, heat, and air (which can lead to peroxide formation). It is recommended to store it in a cool, dark place (e.g., a refrigerator at +2 to +8 °C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber vial [3].
Q2: What analytical methods can I use to monitor its decomposition in my lab? A2: The most direct method is Gas Chromatography-Mass Spectrometry (GC-MS), a technique commonly used for analyzing volatile organic compounds [3]. Regularly analyze a fresh sample and compare its chromatogram to samples stored over time. The appearance of new peaks indicates the formation of decomposition products.
Q3: I have detected impurities in my stored sample. How should I proceed? A3: First, analyze the impure material via GC-MS to identify the decomposition products. Based on the impurities, you can attempt purification using standard techniques like distillation or chromatography. Re-purify the compound and transfer it immediately to a more appropriate storage condition as hypothesized in the diagram above.
The table below summarizes key catalytic approaches for reactions involving C8 ketones and alkenes, which can guide the optimization of 5-Methyl-2-heptene synthesis.
| Catalyst System | Reaction Type | Optimal Temperature | Key Outcome / Selectivity | Citation |
|---|---|---|---|---|
| 20 wt% Cu–Al₂O₃ | Hydrodeoxygenation of 5-methyl-3-heptanone | 220°C | ~82% selectivity for C8 alkenes | [1] |
| 1 wt% Pt–Al₂O₃ | Hydrodeoxygenation of 5-methyl-3-heptanone | 180-260°C | Up to 97% selectivity for C8 alkane | [1] |
| GaPt/Al₂O₃ (SCALMS) | Dehydrogenation of n-heptane to heptenes | >500°C | Enhanced selectivity for linear heptenes (e.g., 2-heptene) over cracking/aromatization | [2] |
| Pd/Activated Carbon | Coupled condensation-hydrogenation of ethyl methyl ketone | 300°C | 96% combined selectivity for 5-methylheptan-3-one and 3-methylheptane | [3] |
Based on the research, here is a sample detailed methodology for the hydrodeoxygenation of a C8 ketone to alkenes, adaptable for optimizing this compound production [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Conversion | Temperature too low; Catalyst not properly activated; Insufficient metal sites. | Increase reaction temperature within the 180-260°C range; Verify catalyst reduction procedure; Check catalyst loading and dispersion. |
| Low Alkene Selectivity | Temperature too high; Excessive hydrogen pressure; Catalyst with high hydrogenation activity. | Lower the reaction temperature; Reduce H₂/ketone ratio; Switch from Pt-based to Cu-based catalysts for alkene favorability. |
| Rapid Catalyst Deactivation | Coke formation blocking active sites; Sintering of metal particles. | For coke formation, introduce a low concentration of H₂ to the feed to gasify carbon deposits [2]. For sintering, ensure calcination temperature is not excessive and consider catalysts designed for high-temperature stability, like SCALMS [2]. |
The following diagram outlines the logical workflow for the experimental and optimization process based on the protocols above.
For any purification strategy, understanding the basic properties of the compound is essential. The table below summarizes key data for 5-Methyl-2-heptene.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 22487-87-2 (mixed isomers); 24608-85-3 ((E)-isomer) | [1] [2] |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 113.0 °C (calculated) | [1] |
| Flash Point | Highly Flammable (specific data not found) | [1] |
| IUPAC Name | 5-methylhept-2-ene | [1] |
| Canonical SMILES | CCC(C)CC=CC | [1] |
Working with this compound requires careful attention to safety due to the following hazards [1]:
While direct purification protocols were not found, the following logical approaches can be explored based on the compound's properties. The workflow below outlines a potential decision-making process.
Given the known boiling point, fractional distillation is a primary method to separate this compound from other compounds with sufficiently different boiling points [1].
Scenario: Suspected interference in a reaction mixture.
It is critical to note that while the provided data can guide your experimental design, the specific effectiveness of these techniques for your unique mixture has not been documented in the searched literature. You will need to empirically determine the optimal conditions.
The table below summarizes the basic identification and known hazard information for 5-Methyl-2-heptene.
| Property | Description |
|---|---|
| Chemical Name | This compound (cis- and trans- mixture) [1] |
| CAS Number | 22487-87-2 [1] |
| Molecular Formula | C₈H₁₆ [1] |
| Molecular Weight | 112.22 g/mol [1] |
| Physical Form | Colorless liquid [1] |
| Hazard Classification (UN Number) | 3295 (Hydrocarbons, liquid) [1] |
Since specific protocols for this compound are unavailable, the following general safety measures for flammable liquids are critical. These protocols are visualized in the workflow below.
| Situation | Immediate Action |
|---|---|
| Large or Unknown Spill | Evacuate the area and immediately call for emergency personnel [3]. |
| Small Spill (Known Chemical) | Neutralize if appropriate (e.g., acid/base). Use proper PPE and dispose of waste in the correct container [3]. |
| Chemical Contact on Skin | Immediately go to the safety shower and flush the affected area thoroughly [3]. |
| Chemical Contact in Eyes | Use an eyewash station and rinse open eyes for at least 20 minutes. Seek medical attention immediately after [3]. |
The search results lack critical details needed for a complete risk assessment. For safe experimentation, you must obtain the following:
The table below summarizes three primary industrial routes for synthesizing similar methylheptenone compounds. These methods highlight different strategic approaches to C-C bond formation, each with its own advantages and challenges for scale-up [1].
| Synthetic Route | Key Starting Materials | Core Reaction Steps | Reported Yield | Key Challenges & Notes |
|---|---|---|---|---|
| Acetylene & Acetone Route [1] | Acetylene, Acetone | Ethynylation → Partial Hydrogenation → Ester Formation → Carroll Rearrangement | Information missing | Multi-step process; requires handling of acetylene and specialized catalysts (e.g., Lindlar catalyst). |
| Isobutylene Route [1] | Isobutylene, Acetone, Formaldehyde | One-step condensation at high temperature and pressure (∼310°C, 30 MPa). | 34% (based on formaldehyde) | High-pressure equipment required; numerous side reactions complicate purification. |
| Isoprene Route [1] | Isoprene, Hydrogen Chloride, Acetone | Hydrochlorination → Condensation (with Phase-Transfer Catalyst) | 65% (based on isopentenyl chloride) | Most promising for scale-up. Uses a phase-transfer catalyst (e.g., Benzyltriethylammonium chloride) for efficient condensation in aqueous NaOH [1]. |
Here are solutions to common problems encountered during the scale-up of the Isoprene Route, which is often the most viable path to your target molecule.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low Reaction Yield | Inefficient condensation reaction; poor phase transfer. | Optimize the phase-transfer catalyst. Use Benzyltriethylammonium chloride at 0.4% mass of isopentenyl chloride. Maintain a mass ratio of Isopentenyl Chloride:Acetone:NaOH (48-51%) at 1:3.9:6.5 and a reaction temperature of 60-61°C for 3 hours [1]. |
| Poor Product Purity / Difficult Separation | Multiple side reactions generating impurities. | This is a known issue in the one-step Isobutylene Route. For the Isoprene route, implement rigorous purification techniques like fractional distillation. Carefully control reaction stoichiometry and temperature to minimize by-products [1]. |
| High Process Pressure | Attempting the Isobutylene condensation route. | This route requires operation at 30 MPa. Ensure reactor and all fittings are rated for this high pressure. Consider switching to the lower-pressure Isoprene route for improved safety and lower equipment costs [1]. |
Q1: What is the primary industrial use of these methylheptenone compounds? These compounds are not typically final products but are crucial intermediates in the synthesis of more complex molecules. For example, 6-Methyl-5-hepten-2-one is used to produce dehydrolinalool, linalool, citral, and pseudoionone, which are foundational to manufacturing Vitamin A, Vitamin E, Vitamin K1, and various flavors and fragrances [1].
Q2: Why is the Isoprene route often preferred for scale-up? The Isoprene route, particularly with a phase-transfer catalyst, offers a favorable balance of good yield (65%), lower operational pressure compared to the isobutylene route, and a relatively straightforward two-step process, making it more adaptable for industrial production [1].
Q3: Are there any specific handling or stability concerns with these compounds? 6-Methyl-5-hepten-2-one is described as a colorless or light yellow liquid that is miscible with alcohols and ethers but insoluble in water. It is described as "chemical active," indicating it should be stored properly and handled with care as it can be used to derive various other products [1].
The following diagram outlines the two-step synthesis via the Isoprene pathway, which is the most recommended method for scaling up production.
The following provides a detailed protocol for the core condensation step based on the industrial description.
Detailed Protocol: Phase-Transfer Catalyzed Condensation
This procedure describes the reaction of isopentenyl chloride with acetone to produce the target methylheptenone compound [1].
This compound, also known as sulcatone, is a common volatile organic compound with diverse roles from flavoring to biological signaling [1] [2].
The table below summarizes its core identifiers and physical properties:
| Property | Value / Description |
|---|---|
| CAS Number | 110-93-0 [3] [4] [1] |
| Molecular Formula | C₈H₁₄O [3] [1] |
| Molecular Weight | 126.20 g/mol [3] [1] |
| IUPAC Name | 6-methylhept-5-en-2-one [1] |
| Common Synonyms | Sulcatone, Methyl heptenone, Prenylacetone [4] [1] [2] |
| Structure | CC(=CCCC(=O)C)C [1] |
| Appearance | Colorless to light yellow liquid [3] |
| Odor | Lemongrass-like aroma [3] [1] |
| Boiling Point | ~73 °C (at 2399 Pa / 18 mmHg) [3] [1] |
| Flash Point | 50 °C [3] |
| Solubility | Insoluble in water; miscible with alcohol and ether [3] [1] |
| Natural Occurrence | Guava, tomato, ginger, lemongrass, citronella [3] [1] |
The most significant experimental data for 6-Methyl-5-hepten-2-one relates to its role in plant biology, specifically in pear fruit.
The diagram below illustrates this signaling pathway based on the study's findings.
It is important to note the constraints of the available information:
Given the lack of a direct comparison, you may need to consult more specialized sources.
| Compound Name | Isomer Type | Molecular Formula | Molecular Weight | Min RI | Max RI | Typical RI Range | Active Phase (Column Type) | Temperature (°C) |
|---|---|---|---|---|---|---|---|---|
| 5-Methyl-2-heptene [1] | Branched Alkene | C8H16 | 112.2126 | 766.5 | 774.4 | 766 - 774 | Squalane (Capillary) | 30 - 100 |
| 1-Octene [2] [3] | Linear Alpha Alkene | C8H16 | 112.2126 | 780.4 | 793.0 | 780 - 793 | Squalane, OV-101, DB-1 (Capillary/Packed) | 25 - 150 |
The data in the table above was generated using established gas chromatography (GC) methods. Here are the details of the key experimental protocols:
It is crucial to note that RI values are highly dependent on the exact experimental conditions, including the specific stationary phase, column dimensions, and temperature. Therefore, direct comparisons are most reliable when the values are obtained under identical conditions.
The difference in retention indices between these two isomers illustrates a fundamental principle in gas chromatography.
While traditional libraries are essential, a significant challenge is the limited availability of experimentally measured RI data for all known compounds [4]. To address this, modern in silico (computational) tools have been developed. For instance:
The core difference between these two alkenes lies in the position of their double bond, which significantly influences their physical properties and reactivity.
| Property | 3-Methyl-1-pentene [1] [2] | 5-Methyl-2-heptene (Theoretical) |
|---|---|---|
| IUPAC Name | 3-Methyl-1-pentene | This compound |
| CAS Number | 760-20-3 [1] | Information Missing |
| Molecular Formula | C(6)H({12}) [2] | C(8)H({16}) |
| Structure | CCC(C)C=C [2] |
CC(C)CC=CCC |
| Double Bond Type | Terminal | Internal |
| Boiling Point | 54 °C [2] | Higher than 3-Methyl-1-pentene (estimated) |
| Melting Point | -154 °C [2] | Information Missing |
| Density | 0.67 g/mL at 25 °C [2] | Information Missing |
| Refractive Index | n20/D 1.384 [2] | Information Missing |
| Vapor Pressure | 436 mmHg at 37.7 °C [2] | Information Missing |
| Flash Point | -27 °C (closed cup) [2] | Information Missing |
The structure and bonding of these alkenes can be visualized as follows:
The terminal versus internal double bond is the most critical factor for predicting chemical behavior.
The search results did not yield specific, detailed protocols for experiments directly comparing these two compounds. However, standard organic chemistry techniques would apply:
For your research and development work, consider these points:
5-Methyl-2-heptene is an organic compound with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol [1] [2] [3]. It is a colorless to almost colorless liquid at room temperature [1] [3]. The analytical standard is commonly available as a mixture of its cis- and trans- stereoisomers with a typical purity of 95.0% or greater [1] [4] [5].
The table below summarizes the available product information from various suppliers:
| Supplier / Brand | Purity | Available Sizes | Physical Form | CAS Number |
|---|---|---|---|---|
| TCI America [1] [4] | ≥95.0% (GC) | 1 mL, 5 mL | Liquid | 22487-87-2 |
| Alfa Chemistry [6] | Information Missing | Information Missing | Information Missing | 22487-87-2 |
| Aladdin Scientific [5] | ≥95% (GC) | 1 mL | Information Missing | 22487-87-2 |
| Various Suppliers [3] | ≥95.0% (GC) | 1 mL, 5 mL, 50 mg | Liquid | 22487-87-2 |
Note: GC (Gas Chromatography) is the standard method used for purity analysis.
Proper handling is critical for researcher safety. The following hazard information is consistent across safety datasets [2] [3]:
The following physical property data can be used as reference points for identification and analysis in the laboratory [3]:
| Property | Value / Description |
|---|---|
| Density | 0.73 g/mL |
| Refractive Index | 1.4140 - 1.4160 |
| Flash Point | 13 °C |
| Appearance | Colorless to almost colorless clear liquid |
As a reference for procurement, pricing can vary significantly by supplier and quantity. The prices below were listed in search results and are subject to change [3]:
| Supplier | Quantity | Listed Price |
|---|---|---|
| TCI Chemical [3] | 1 mL | $400 |
| TCI Chemical [3] | 5 mL | $705 |
| TRC [3] | 50 mg | $155 |
| AK Scientific [3] | 1 mL | $647 |
For a researcher, confirming the purity and identity of a received standard involves a logical workflow. The diagram below outlines the key steps and techniques, with Gas Chromatography (GC) being the central method as indicated in the product specifications.
The core experimental protocol for purity confirmation, as indicated by the suppliers, is Gas Chromatography (GC) [1] [5]. While the exact parameters (column type, temperature program, carrier gas) are not specified in the search results, this method is the benchmark against which the stated ≥95.0% purity is measured. Other techniques like MS, NMR, and FTIR are standard for comprehensive structural confirmation but are not detailed in the available sources.
To complete a more thorough comparison guide, you may need to:
The table below summarizes the available partition coefficient data and key properties for 5-Methyl-2-heptene and its similar compounds.
| Compound Name | Molecular Formula | log P Value | Method | Key Characteristics |
|---|---|---|---|---|
| This compound [1] | C₈H₁₆ | 2.999 | Crippen Method Calculation [1] | Alkene; research chemical [2] |
| 6-Methyl-5-hepten-2-one (Sulcatone) [3] [4] | C₈H₁₄O | 2.01 (ALOGPS) [3], 2.07 (exp.) [4] | Prediction & Experimental | Ketone; occurs in nature, flavor/fragrance [3] [4] |
| 6-Methyl-5-hepten-2-one Isomers [3] | C₈H₁₄O | Information missing | Information missing | Includes tagetone, solanone, pseudoionone [3] |
The provided log P values are derived from different methods, which is crucial for accurate interpretation.
The following diagram illustrates the workflow for determining log P values.
For research and drug development purposes, please note:
The joint toxic effects of certain alkenes are primarily driven by their shared chemical property as type-2 alkene electrophiles. This class includes chemicals like acrolein, methylvinyl ketone (MVK), acrylamide (ACR), and methyl acrylate (MA) [1].
The common mechanism of toxicity for these compounds is the inactivation of proteins by forming stable adducts with cysteine residues. This shared mechanism is significant because exposure to mixtures of these chemicals can lead to additive or synergistic toxic interactions, posing a greater health risk than exposure to individual compounds [1].
The diagram below illustrates this common molecular mechanism and the experimental findings on its consequences.
Research assessing joint effects using the sum of toxic units (TUsum) has revealed different interaction outcomes depending on the experimental model [1].
| Experimental Model | Type-2 Alkene Combinations | Interaction Type | Key Measured Outcome |
|---|---|---|---|
| In chemico (biochemical assay) | Binary & Ternary Mixtures (e.g., ACR, MVK, EA, MA) | Additive (TUsum = 1.0 ± 0.20) | Depletion of thiol groups [1] |
| In vitro (SNB19 cell cultures) | Various permutations of mixtures | Mostly Synergistic (TUsum < 0.80) | Cell lethality [1] |
| In vivo (rat model) | ACR and MA | Synergistic | Accelerated onset and development of neurotoxicity [1] |
A proposed explanation for why synergy occurs in biological models is that different alkenes in a mixture may target distinct cellular proteomes, thereby causing more widespread damage than a single compound [1].
The supporting data for the above findings come from specific, well-established experimental protocols.
Flammable;Health Hazard